8-(4-chlorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(4-Chlorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key structural attributes include:
- 3-Fluorophenyl substituent: Enhances lipophilicity and may influence target binding through halogen bonding.
This compound is part of a broader class of triazaspiro derivatives investigated for therapeutic applications, including protease inhibition (e.g., Bace1 in Alzheimer’s disease) and oncology .
Propriétés
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-14-4-6-16(7-5-14)28(26,27)24-10-8-19(9-11-24)22-17(18(25)23-19)13-2-1-3-15(21)12-13/h1-7,12H,8-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBMMHRRSLESEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares structural features and physicochemical properties of the target compound with its analogues:
*Estimated based on molecular formula.
†Predicted based on analogues.
Key Observations :
- Sulfonyl vs.
- logP Trends : The target compound’s logP (~3.4) aligns with analogues like , indicating moderate lipophilicity suitable for blood-brain barrier penetration in neurological applications .
Bace1 Inhibition (Alzheimer’s Disease)
- The 4-chlorobenzenesulfonyl group may enhance binding affinity through hydrophobic interactions.
- Analogues: Compounds with bulkier substituents (e.g., cyclohexylamino in ) show improved inhibitory activity, highlighting the importance of substituent size in enzyme inhibition.
Anticancer Activity
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential: The target compound’s balanced logP and polar surface area suggest suitability for central nervous system (CNS) targets, while analogues with biphenyl systems () are prioritized in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
